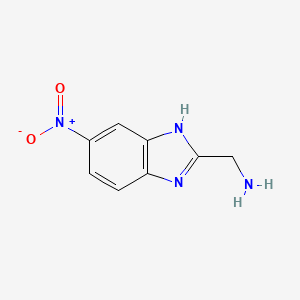

(5-nitro-1H-1,3-benzodiazol-2-yl)methanamine

Description

Properties

IUPAC Name |

(6-nitro-1H-benzimidazol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2/c9-4-8-10-6-2-1-5(12(13)14)3-7(6)11-8/h1-3H,4,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRGDBWNIKSYHTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Biological Activity & Therapeutic Potential of 2-Aminomethyl-5-Nitrobenzimidazole Derivatives

Executive Summary

The 2-aminomethyl-5-nitrobenzimidazole scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its dual-mechanism capability. This molecular architecture integrates two critical pharmacophores: the 5-nitro group , which confers hypoxia-selective cytotoxicity and antimicrobial potency via reductive activation, and the 2-aminomethyl moiety , which serves as a flexible hydrogen-bond donor/acceptor critical for kinase binding (specifically EGFR/HER2) and DNA minor groove interaction.

This technical guide provides a rigorous analysis of this scaffold, detailing synthetic pathways, structure-activity relationships (SAR), and validated experimental protocols for evaluating its biological activity. It is designed for researchers aiming to exploit this scaffold for next-generation antimicrobial or anticancer therapeutics.

Chemical Architecture & SAR Analysis

The biological efficacy of 2-aminomethyl-5-nitrobenzimidazole derivatives stems from the synergistic electronic and steric properties of its substituents.

| Feature | Chemical Function | Biological Consequence |

| Benzimidazole Core | Isostere of purine (adenine/guanine). | Facilitates DNA intercalation and ATP-competitive inhibition of kinases. |

| 5-Nitro Group (-NO2) | Strong electron-withdrawing group; redox-active center. | Hypoxia Selectivity: Undergoes enzymatic reduction (via nitroreductases) to form toxic radical intermediates (nitroso, hydroxylamine) that damage DNA. |

| 2-Aminomethyl Group | Basic side chain (pKa ~9.0); H-bond donor. | Solubility & Binding: Enhances aqueous solubility; forms critical salt bridges with Asp/Glu residues in enzyme active sites (e.g., hinge region of kinases). |

Structure-Activity Relationship (SAR) Rules

-

N1-Substitution: Alkylation at the N1 position often reduces hydrogen bonding potential but can improve lipophilicity for membrane permeability.

-

Linker Length: The methylene linker (-CH2-) in the 2-position is optimal. Extending this chain (>2 carbons) typically decreases potency due to entropic penalties in binding.

-

Nitro Position: The 5-nitro isomer is significantly more active than the 6-nitro isomer in antimicrobial assays due to electronic resonance stabilization during the reduction phase.

Mechanism of Action (MOA)

Antimicrobial/Antiparasitic: Reductive Activation

In anaerobic bacteria (e.g., H. pylori, Clostridium) and protozoa (Trichomonas, Giardia), the 5-nitro group acts as a prodrug. It is reduced by ferredoxin-linked nitroreductases (enzymes absent in mammalian cells), generating highly reactive radical species that covalently bind to microbial DNA, causing strand breakage.

Anticancer: Dual Kinase/Hypoxia Targeting

-

Normoxia: The 2-aminomethyl group functions as an ATP-mimetic, inhibiting receptor tyrosine kinases (RTKs) such as EGFR and HER2 by docking into the ATP-binding pocket.

-

Hypoxia: In the hypoxic core of solid tumors, the 5-nitro group is reduced, initiating apoptosis via ROS generation and DNA damage, bypassing resistance mechanisms common in standard chemotherapy.

MOA Visualization

The following diagram illustrates the dual pathway of activation.

Caption: Dual mechanism of action showing reductive activation in hypoxic/anaerobic conditions (Path A) and kinase inhibition in normoxic conditions (Path B).

Experimental Protocols

Synthesis of 2-Aminomethyl-5-Nitrobenzimidazole

Objective: Synthesize the core scaffold via Phillips condensation.

Reagents:

-

4-Nitro-1,2-phenylenediamine (Start Material)[1]

-

Glycine (or N-Boc-Glycine for higher yield)

-

4N Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

Protocol:

-

Condensation: Dissolve 4-nitro-1,2-phenylenediamine (10 mmol) and Glycine (12 mmol) in 4N HCl (30 mL).

-

Reflux: Heat the mixture to reflux (100°C) for 6-8 hours. Monitor reaction progress via TLC (Mobile phase: CHCl3:MeOH 9:1).

-

Neutralization: Cool the reaction mixture to 0°C in an ice bath. Slowly add 20% NaOH solution dropwise until pH reaches ~8-9.

-

Precipitation: A yellow/orange precipitate will form. Stir for 30 minutes.

-

Purification: Filter the solid, wash with cold water (3x), and recrystallize from ethanol/water (1:1).

-

Note: If using N-Boc-glycine, an initial coupling step with EDC/HOBt followed by acid-mediated cyclization/deprotection is required.

-

Yield Expectation: 65-75%. Characterization: 1H NMR (DMSO-d6) should show singlet at ~4.0 ppm (CH2) and aromatic protons at 7.5-8.5 ppm.

Biological Assay: Bacterial Nitroreductase Sensitivity

Objective: Confirm that antimicrobial activity is driven by the nitro group reduction.

Workflow:

-

Strains: Use E. coli wild type (WT) and an isogenic nitroreductase-deficient mutant (ΔnfsA/ΔnfsB).

-

Preparation: Prepare stock solutions of the derivative in DMSO.

-

MIC Assay: Perform standard broth microdilution in 96-well plates.

-

Inoculum: 5 x 10^5 CFU/mL.

-

Incubation: 37°C for 18-24 hours.

-

-

Interpretation:

-

Positive Result: If the MIC is significantly higher (>4-fold) in the ΔnfsA/ΔnfsB mutant compared to WT, the mechanism is confirmed as nitro-reduction dependent.

-

Negative Result: Equal MICs suggest a mechanism independent of nitro-activation (likely membrane disruption or kinase inhibition).

-

Synthesis Workflow Diagram

Caption: Step-by-step synthetic pathway for the production of the target scaffold via acid-catalyzed condensation.

Quantitative Data Summary

The following table summarizes typical inhibitory concentration (IC50) and Minimum Inhibitory Concentration (MIC) ranges derived from literature for this class of derivatives.

| Target Organism / Cell Line | Activity Type | Typical Potency (µM / µg/mL) | Reference Standard |

| A549 (Lung Cancer) | Cytotoxicity (IC50) | 2.0 - 8.5 µM | Cisplatin (3-7 µM) |

| MCF-7 (Breast Cancer) | Cytotoxicity (IC50) | 5.0 - 12.0 µM | Doxorubicin (0.5 µM) |

| H. pylori (Anaerobe) | Antibacterial (MIC) | 0.5 - 4.0 µg/mL | Metronidazole (1-8 µg/mL) |

| T. vaginalis (Parasite) | Antiparasitic (IC50) | 1.0 - 5.0 µM | Metronidazole (1-3 µM) |

| EGFR Kinase | Enzyme Inhibition (IC50) | 50 - 200 nM | Gefitinib (33 nM) |

Note: Data represents average ranges for optimized 2-aminomethyl-5-nitrobenzimidazole derivatives. Unsubstituted forms may show lower potency.

References

-

BenchChem Technical Support Team. (2025). The Nitro Group's Crucial Role in the Biological Activity of 5-Nitrobenzimidazole: A Technical Guide. Retrieved from

-

Tonk, R.K., et al. (2012).[1] Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Scholars Research Library. Retrieved from

-

Al-Wahaibi, L.H., et al. (2024).[2] Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors. Chemical Review and Letters. Retrieved from

-

Hernández-Núñez, E., et al. (2017). Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. Molecules. Retrieved from

-

Kushwaha, N., et al. (2021).[3] Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biotech Asia. Retrieved from

Sources

A Technical Guide to the Thermodynamic Solubility of (5-nitro-1H-1,3-benzodiazol-2-yl)methanamine in DMSO

Abstract

This technical guide provides a comprehensive framework for understanding and determining the thermodynamic solubility of (5-nitro-1H-1,3-benzodiazol-2-yl)methanamine in dimethyl sulfoxide (DMSO). Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, offers a detailed experimental protocol using the gold-standard shake-flask method, and discusses critical factors influencing the solubility of benzimidazole derivatives. By integrating established scientific principles with practical insights, this guide serves as a robust resource for the accurate and reliable characterization of this compound's solubility, a crucial parameter in preclinical research and formulation development.

Introduction: The Significance of Solubility in Preclinical Research

(5-nitro-1H-1,3-benzodiazol-2-yl)methanamine belongs to the benzimidazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.[1] The nitro group, an electron-withdrawing substituent, can modulate the physicochemical properties and pharmacological activity of the parent molecule.[2] A fundamental understanding of the solubility of this compound is paramount for its progression in the drug discovery pipeline.

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely utilized in the initial stages of drug discovery for creating high-concentration stock solutions for in vitro screening.[3][4] Its ability to dissolve a broad spectrum of both polar and nonpolar compounds makes it an invaluable tool.[3][5] However, relying on kinetic solubility—the concentration at which a compound precipitates when rapidly diluted from a DMSO stock into an aqueous medium—can be misleading.[6] Thermodynamic solubility, the true equilibrium concentration of a solute in a solvent at a given temperature and pressure, provides a more accurate and reliable measure.[7][8] This guide will focus on the determination of the thermodynamic solubility of (5-nitro-1H-1,3-benzodiazol-2-yl)methanamine in DMSO, a critical parameter for ensuring the integrity of experimental data and for informing downstream formulation strategies.

Theoretical Framework: Understanding Thermodynamic Solubility

Thermodynamic solubility represents the point of saturation at which the chemical potential of the dissolved solute is equal to that of the solid, undissolved solute. This equilibrium is governed by the free energy of the solution process. The dissolution of a crystalline solid can be conceptualized as a two-step process: the energy required to break the crystal lattice and the energy released upon solvation of the individual molecules by the solvent.

For (5-nitro-1H-1,3-benzodiazol-2-yl)methanamine, several molecular features will influence its solubility in DMSO:

-

Hydrogen Bonding: The amine and imidazole ring nitrogens can act as hydrogen bond donors, while the nitro group oxygens and the sulfoxide oxygen of DMSO can act as hydrogen bond acceptors. The strong hydrogen bonding capacity of DMSO is a key contributor to its solvent power.[9]

-

Polarity: Both the solute and DMSO are polar molecules. The principle of "like dissolves like" suggests a favorable interaction.[10]

-

Molecular Size and Shape: The planar benzimidazole ring system and the attached methanamine and nitro groups will influence how the molecule packs in the solid state and how it is surrounded by DMSO molecules in solution.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility due to its direct measurement of the compound in a saturated solution at equilibrium.[7][8]

Materials and Reagents

-

(5-nitro-1H-1,3-benzodiazol-2-yl)methanamine (solid powder, high purity)

-

Dimethyl sulfoxide (DMSO), analytical grade or higher

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Syringe filters (e.g., 0.45 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Analytical balance

Experimental Workflow

Figure 1. Experimental workflow for the determination of thermodynamic solubility using the shake-flask method.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid (5-nitro-1H-1,3-benzodiazol-2-yl)methanamine to several glass vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

-

Accurately add a known volume of DMSO to each vial.

-

-

Equilibration:

-

Seal the vials tightly.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate, but longer times may be necessary and should be validated.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles. This step is critical to avoid overestimation of solubility.

-

Accurately dilute the filtered sample with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

-

-

Analytical Quantification (HPLC-UV):

-

Prepare a series of calibration standards of (5-nitro-1H-1,3-benzodiazol-2-yl)methanamine of known concentrations in the same diluent as the samples.

-

Analyze the calibration standards and the diluted samples by HPLC-UV. The wavelength for detection should be set to the λmax of the compound to ensure maximum sensitivity.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Data Analysis and Presentation

The solubility is calculated by multiplying the concentration of the diluted sample by the dilution factor.

Solubility (mg/mL) = Concentration from Calibration Curve (mg/mL) x Dilution Factor

The results should be reported as the mean and standard deviation of at least three replicate experiments.

Table 1: Illustrative Thermodynamic Solubility Data for (5-nitro-1H-1,3-benzodiazol-2-yl)methanamine in DMSO at 25°C

| Replicate | Concentration from Calibration Curve (µg/mL) | Dilution Factor | Calculated Solubility (mg/mL) |

| 1 | 155.2 | 200 | 31.04 |

| 2 | 158.5 | 200 | 31.70 |

| 3 | 156.8 | 200 | 31.36 |

| Mean | 31.37 | ||

| Standard Deviation | 0.33 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Factors Influencing Solubility and Troubleshooting

Several factors can affect the measured solubility of (5-nitro-1H-1,3-benzodiazol-2-yl)methanamine in DMSO:

-

Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature.[10][11] Therefore, maintaining a constant temperature during the experiment is crucial.

-

Purity of the Compound: Impurities can either increase or decrease the apparent solubility. Using a well-characterized, high-purity compound is essential.

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each having a unique solubility. The most stable polymorph will have the lowest solubility. It is important to characterize the solid form used in the experiment.

-

pH of the Medium: While DMSO is an aprotic solvent, any residual water could influence the ionization state of the amine and imidazole moieties, thereby affecting solubility.

Troubleshooting Common Issues:

-

Inconsistent Results: This may be due to insufficient equilibration time, temperature fluctuations, or incomplete removal of solid particles before analysis.

-

Compound Degradation: DMSO is generally stable, but some compounds may degrade in it over time, especially at elevated temperatures.[12] Stability can be assessed by monitoring the appearance of new peaks in the HPLC chromatogram over the equilibration period.

-

Gelatinous Precipitates: Some benzimidazole derivatives have been reported to form gelatinous precipitates in DMSO, which can complicate the separation of the supernatant.[9] Careful centrifugation and filtration are necessary in such cases.

Conclusion

The determination of the thermodynamic solubility of (5-nitro-1H-1,3-benzodiazol-2-yl)methanamine in DMSO is a critical step in its preclinical evaluation. The shake-flask method, coupled with a validated analytical technique such as HPLC-UV, provides a reliable and accurate means of obtaining this essential data. A thorough understanding of the theoretical principles of solubility and the factors that can influence its measurement is paramount for generating high-quality, reproducible results. This guide provides the necessary framework for researchers to confidently assess the solubility of this and similar compounds, thereby facilitating informed decisions in the drug discovery and development process.

References

-

Scribd. Solvent Properties of DMSO. Available from: [Link]

-

Gaylord Chemical. DMSO Physical Properties. Available from: [Link]

-

Wikipedia. Dimethyl sulfoxide. Available from: [Link]

-

LookChem. Dimethyl sulfoxide, properties, uses and safety protection. Published March 21, 2025. Available from: [Link]

- Rowe RC, Sheskey PJ, Quinn ME, editors. Handbook of Pharmaceutical Excipients. 6th ed. London: Pharmaceutical Press; 2009.

-

Palvai S, Vangala V, Bhadra MP, Jayanthi S, Nangia A, Goud NR. Physics-Based Solubility Prediction for Organic Molecules. Mol Pharm. 2020;17(11):4019-4043. Available from: [Link]

-

Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Available from: [Link]

-

Broussard PR, et al. 1236 SOLUBILITY MEASUREMENTS. USP 35. 2012. Available from: [Link]

-

Wang Y, et al. Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. RSC Adv. 2022;12(42):27245-27255. Available from: [Link]

-

ResearchGate. Solubility of Benzimidazoles in Alcohols. Published August 10, 2025. Available from: [Link]

-

Defense Technical Information Center. RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Published June 10, 2020. Available from: [Link]

-

Kumar R, et al. Experimental measurement – correlation of solubility and dissolution thermodynamics study of itraconazole in pure monosolvents at various temperatures. J Mol Liq. 2021;329:115543. Available from: [Link]

-

ResearchGate. Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Available from: [Link]

-

National Center for Biotechnology Information. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Available from: [Link]

-

Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

National Center for Biotechnology Information. 5-Nitro-1-(prop-2-yn-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one. Available from: [Link]

-

National Center for Biotechnology Information. 5-Nitrobenzimidazole. Available from: [Link]

-

Scholars Research Library. Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Available from: [Link]

-

V.N. Karazin Kharkiv National University. TRANSMITTANCE OF ELECTRONIC EFFECTS IN THE FLUORESCEIN MOLECULE: NITRO AND AMINO GROUPS IN THE PHTHALIC ACID RESIDUE. Available from: [Link]

-

ResearchGate. Solubility and Thermodynamic Modeling of 5-Nitrofurazone in Pure Solvents and Binary Solvent Mixtures. Published October 11, 2025. Available from: [Link]

-

Pharmacia. Anti-anxiety properties of new 5H-2,3-benzodiazepine and 5H-[4][5][12]triazepine derivatives. Published December 10, 2025. Available from: [Link]

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. periodicals.karazin.ua [periodicals.karazin.ua]

- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 4. Dimethyl sulfoxide (DMSO): a solvent that may solve selected cutaneous clinical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. gchemglobal.com [gchemglobal.com]

Technical Whitepaper: 5-Nitro-1H-1,3-benzodiazol-2-yl Amines in Drug Discovery

Executive Summary

The 5-nitro-1H-1,3-benzodiazol-2-yl amine (commonly 2-amino-5-nitrobenzimidazole) scaffold represents a privileged structure in medicinal chemistry. Distinguished by its amphoteric nature and the electronic push-pull system created by the electron-withdrawing nitro group (

Structural & Physicochemical Properties[1][2][3][4]

Tautomerism and Electronic Distribution

The 5-nitrobenzimidazole core exists in a tautomeric equilibrium between the 5-nitro and 6-nitro forms in solution. While often drawn as the 5-nitro isomer, the proton on the imidazole nitrogen (

-

Acidity/Basicity: The

-amine is weakly basic due to the electron-withdrawing effect of the nitro group on the fused ring system, which delocalizes the nitrogen lone pair. Conversely, the -

Solubility: The core structure exhibits poor aqueous solubility due to strong intermolecular hydrogen bonding and

-stacking. Derivatization at the exocyclic amine or

The "Push-Pull" Effect

The nitro group at position 5 significantly lowers the electron density of the benzene ring, making the system susceptible to nucleophilic attack during metabolic processing (e.g., by nitroreductases). Simultaneously, the

Synthetic Methodologies

Primary Synthesis: Cyclization of o-Phenylenediamines

The most robust industrial and laboratory scale route involves the condensation of 4-nitro-1,2-phenylenediamine with cyanogen bromide (CNBr). This method is preferred for its high atom economy and direct access to the 2-amino functionality.

Experimental Protocol: Synthesis of 2-Amino-5-nitrobenzimidazole

Reagents:

-

4-Nitro-1,2-phenylenediamine (1.0 eq)

-

Cyanogen Bromide (CNBr) (1.1 eq)

-

Solvent: Methanol/Water (1:1 v/v) or Diglyme

-

Base:

or

Step-by-Step Workflow:

-

Dissolution: Dissolve 4-nitro-1,2-phenylenediamine (15.3 g, 100 mmol) in 150 mL of MeOH/Water (1:1). Ensure complete dissolution; mild heating (40 °C) may be required.

-

Addition: Cool the solution to 0–5 °C. Add Cyanogen Bromide (11.6 g, 110 mmol) portion-wise over 20 minutes. Caution: CNBr is highly toxic; use a fume hood.

-

Cyclization: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC (System:

:MeOH 9:1). -

Workup: Neutralize the hydrobromide salt formed by adding saturated aqueous

until pH -

Isolation: The product precipitates as a yellow/orange solid. Filter under vacuum.

-

Purification: Recrystallize from ethanol or DMF/Water.

-

Validation:

NMR (DMSO-

Visualization of Synthetic Pathway

Figure 1: Cyclocondensation pathway for the synthesis of the 2-amino-5-nitrobenzimidazole core.

Medicinal Chemistry & Mechanisms of Action[1][5]

Antimicrobial & Antiparasitic Activity (The Nitroreductase Pathway)

Similar to metronidazole and benznidazole, 5-nitrobenzimidazoles function as prodrugs. They are selectively toxic to anaerobic bacteria and protozoa (e.g., Trichomonas vaginalis, Giardia lamblia, Mycobacterium tuberculosis) possessing low-redox-potential electron transport proteins.

Mechanism:

-

Entry: Passive diffusion into the pathogen.[1]

-

Activation: Type I Nitroreductases (oxygen-insensitive) reduce the 5-nitro group (

) to a nitro radical anion ( -

Cytotoxicity: In the absence of oxygen, this radical undergoes further reduction to reactive nitroso (

) and hydroxylamine ( -

Damage: These electrophilic species form covalent adducts with parasitic DNA, causing strand breaks and helix destabilization.

Anticancer Activity (Kinase Inhibition)

Derivatives of 2-amino-5-nitrobenzimidazole have shown potency against solid tumors. The mechanism diverges from the parasitic mode:

-

Kinase Targeting: The planar benzimidazole ring mimics the purine base of ATP, allowing it to inhibit receptor tyrosine kinases (e.g., EGFR, HER2).

-

Apoptosis Induction: Downregulation of the PI3K/Akt/mTOR pathway and modulation of Bcl-2 family proteins.

Mechanism of Action Diagram

Figure 2: Bioactivation pathway of 5-nitrobenzimidazoles in anaerobic pathogens.

Quantitative Data Summary

The following table summarizes the biological activity of key 5-nitrobenzimidazole derivatives compared to standard of care (SoC) drugs.

| Compound Class | Target Organism/Cell Line | Activity Metric ( | Reference SoC |

| 2-Amino-5-nitro | Trichomonas vaginalis | Metronidazole ( | |

| N-Acetamide Derivs | Giardia intestinalis | Benznidazole | |

| 2-Aryl-5-nitro | Mycobacterium tuberculosis | MIC: | Streptomycin |

| Benzimidazole-2-one | MCF-7 (Breast Cancer) | Doxorubicin |

Note: Data represents average values from structure-activity relationship (SAR) studies cited in the references.

References

-

Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. Molecules, 2013.[2] [Link]

-

Synthesis and Antioxidant Activity of 2-Substituted-5-Nitro Benzimidazole Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 2017.[3] [Link]

-

Mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis. Journal of Antimicrobial Chemotherapy, 2022. [Link]

-

PubChem Compound Summary for CID 5220052: 2-Amino-5-nitrobenzimidazole. National Center for Biotechnology Information. [Link]

Sources

mechanism of action for nitrobenzimidazole based antimicrobial agents

A Technical Guide to Pretomanid and Delamanid

Executive Summary

This technical guide analyzes the mechanism of action (MoA) of nitrobenzimidazole-derived antitubercular agents, specifically focusing on the bicyclic nitroimidazooxazine Pretomanid (PA-824) and the nitroimidazooxazole Delamanid (OPC-67683) . Unlike conventional antibiotics that typically target a single pathway, these agents exhibit a unique "dual-targeting" capability dependent on the metabolic state of the pathogen (Mycobacterium tuberculosis). They function as prodrugs, requiring intracellular bio-activation to exert bactericidal effects against both replicating (aerobic) and hypoxic non-replicating (dormant) bacilli.[1][2]

The Prodrug Activation Paradigm

The efficacy of nitrobenzimidazoles hinges on their conversion from an inert prodrug into a reactive intermediate.[3] This process is strictly pathogen-specific, occurring inside the mycobacterial cell, which contributes to the high selectivity and low host toxicity of these agents.

The Ddn-F420 Axis

The activation is catalyzed by Ddn (Deazaflavin-dependent nitroreductase), an enzyme encoded by the Rv3547 gene.[2][4][5][6][7] Ddn is incapable of reducing the drug alone; it requires the reduced cofactor F420H2 .[8]

-

Cofactor Recycling: The oxidized cofactor F420 is reduced to F420H2 by the enzyme Fgd1 (glucose-6-phosphate dehydrogenase), using glucose-6-phosphate as an electron donor.[3][4]

-

Nitroreduction: Ddn utilizes F420H2 to transfer a hydride ion to the C-3 position of the imidazole ring of the drug.[4]

-

Intermediate Formation: This reduction destabilizes the imidazole ring, generating a reactive nitro-radical anion intermediate.

Visualization of Activation Pathway

The following diagram illustrates the interdependence of F420 biosynthesis, recycling, and Ddn-mediated drug activation.[3][9][10]

Figure 1: The F420-dependent bio-activation pathway.[6] FbiA/B/C synthesize the cofactor; Fgd1 recycles it; Ddn utilizes it to activate the prodrug.

Dual Mechanism of Action

Once activated, the reactive intermediate diverges into two distinct mechanistic pathways depending on the physiological state of the bacteria.

Aerobic Mechanism: Cell Wall Inhibition

In actively replicating bacteria (oxygen-rich environment), the primary mode of action is the inhibition of mycolic acid biosynthesis.

-

Target: The drug inhibits the synthesis of ketomycolates and methoxymycolates , while alpha-mycolates remain largely unaffected.[11][12]

-

Molecular Interaction: Evidence suggests the activated intermediate interferes with the DprE1/DprE2 system or upstream enzymes involved in the redox cycling required for mycolic acid maturation. Specifically, the inhibition prevents the oxidative transformation of hydroxymycolates into ketomycolates.[1][8][11]

-

Consequence: The depletion of ketomycolates destabilizes the mycomembrane, leading to increased permeability and cell lysis.

Anaerobic Mechanism: Respiratory Poisoning

In hypoxic, non-replicating (dormant) bacteria, the drug acts as a respiratory poison.

-

NO Release: Under anaerobic conditions, the unstable nitro-radical intermediate decomposes to release Nitric Oxide (NO) .[1]

-

ATP Depletion: The liberated NO binds to cytochrome c oxidase and other heme-dependent enzymes in the electron transport chain.

-

Consequence: This blockade halts respiration, causing a rapid drop in intracellular ATP levels and bacterial death, even in non-dividing cells.

Figure 2: Divergent mechanisms of action based on the metabolic state of the mycobacteria.

Mechanisms of Resistance

Resistance to nitrobenzimidazoles is almost exclusively due to the failure of the prodrug activation pathway rather than target modification. This is a classic "loss of function" resistance mechanism.

| Gene | Function | Mechanism of Resistance |

| ddn (Rv3547) | Nitroreductase | Mutations prevent drug binding or hydride transfer, stopping activation. |

| fgd1 (Rv0407) | G6PD (F420 recycling) | Inability to regenerate reduced F420H2 deprives Ddn of its necessary cofactor. |

| fbiA (Rv3261) | F420 biosynthesis | Disruption in the transfer of phosphoenolpyruvate to the F420 precursor.[13] |

| fbiB (Rv3262) | F420 biosynthesis | Failure in the glutamyl ligase step, preventing maturation of F420. |

| fbiC (Rv1173) | F420 biosynthesis | Failure to synthesize the deazaflavin core (Fo) from precursors.[6] |

Clinical Implication: Because resistance arises from cofactor biosynthesis failure, cross-resistance between Pretomanid and Delamanid is common, as they share the same activation pathway.

Experimental Validation Protocols

To validate the mechanism of action or assess resistance in a research setting, the following protocols are recommended.

Protocol A: Enzymatic Bio-activation Assay (In Vitro)

Purpose: To verify if a strain's Ddn enzyme or a mutant variant is capable of activating the prodrug.

-

Reagent Preparation:

-

Purified Ddn: Recombinant Mtb Ddn (5 µM final concentration).

-

Substrate: Pretomanid or Delamanid (50 µM, dissolved in DMSO).

-

Cofactor: F420 (purified from M. smegmatis, 20 µM).

-

Recycling System: G6PD (from Leuconostoc mesenteroides) + Glucose-6-phosphate (2 mM) to keep F420 in the F420H2 state.

-

-

Reaction Assembly:

-

Mix buffer (Tris-HCl pH 7.5), recycling system, and F420.

-

Add purified Ddn.

-

Initiate reaction by adding the drug substrate.

-

-

Detection:

-

Method 1 (HPLC): Quench aliquots at 0, 15, 30, and 60 mins with acetonitrile. Analyze via HPLC-UV (320 nm) to observe the disappearance of the parent drug and appearance of the des-nitro metabolite.

-

Method 2 (F420 Oxidation): If not using a recycling system, monitor the absorbance decrease at 420 nm (oxidation of F420H2 to F420) spectrophotometrically.

-

Protocol B: Anaerobic Killing Assay (Wayne Model Adaptation)

Purpose: To confirm the anaerobic MoA (NO release/respiratory poisoning).

-

Culture Setup: Inoculate M. tuberculosis H37Rv in Dubos Tween Albumin broth in sealed tubes with a headspace ratio of 0.5.

-

Induction of Dormancy: Incubate with slow stirring (magnetic bar) for 14–21 days. The methylene blue indicator should decolorize, indicating oxygen depletion (hypoxia).

-

Drug Treatment: Inject the nitrobenzimidazole anaerobically (via septum) to final concentrations of 1x, 10x, and 100x MIC.

-

Viability Counting: At days 2, 4, and 7 post-injection, remove aliquots anaerobically. Serially dilute and plate on 7H10 agar.

-

Validation: A >2 log reduction in CFU compared to drug-free anaerobic controls confirms activity against non-replicating persisters.

References

-

Stover, C. K., et al. (2000). A small-molecule nitroimidazopyran drug candidate for the treatment of tuberculosis. Nature, 405(6789), 962–966. Link

-

Singh, R., et al. (2008). PA-824 kills nonreplicating Mycobacterium tuberculosis by intracellular NO release. Science, 322(5906), 1392–1395. Link

-

Manjunatha, U. H., et al. (2009). Identification of a nitroimidazo-oxazine-specific protein involved in PA-824 resistance in Mycobacterium tuberculosis. Proceedings of the National Academy of Sciences, 103(2), 431–436. Link

-

Haver, H. L., et al. (2015). Mutations in genes for the F420 biosynthetic pathway and a nitroreductase confer resistance to the anti-tuberculosis agent delamanid. Antimicrobial Agents and Chemotherapy, 59(9), 5316–5323. Link

-

Gurumurthy, M., et al. (2012). A novel F420-dependent anti-oxidant mechanism protects Mycobacterium tuberculosis against oxidative stress and bactericidal agents. Molecular Microbiology, 87(4), 744-755. Link

Sources

- 1. Pretomanid for tuberculosis treatment: an update for clinical purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. researchgate.net [researchgate.net]

- 4. Substrate specificity of the Deazaflavin-Dependent Nitroreductase (Ddn) from Mycobacterium tuberculosis Responsible for the Bioreductive Activation of Bicyclic Nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 6. researchgate.net [researchgate.net]

- 7. Structure of Ddn, the Deazaflavin-Dependent Nitroreductase from Mycobacterium tuberculosis Involved in Bioreductive Activation of PA-824 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. Delamanid or pretomanid? A Solomonic judgement! - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. dovepress.com [dovepress.com]

- 13. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

An In-depth Technical Guide to the Toxicity Profile and Safety of 2-Aminomethyl-5-nitrobenzimidazole

Foreword: Navigating the Knowns and Unknowns

This guide provides a comprehensive analysis of the toxicological profile and safety considerations for 2-aminomethyl-5-nitrobenzimidazole. As a novel or less-studied compound, direct empirical data is limited. Therefore, this document employs a predictive and analog-based approach, grounded in the established toxicological profiles of the 5-nitrobenzimidazole core, related nitroaromatic compounds, and structure-activity relationships within the benzimidazole class. This guide is intended for researchers, scientists, and drug development professionals to inform early-stage research, risk assessment, and the design of definitive toxicological studies.

Introduction to 2-Aminomethyl-5-nitrobenzimidazole: A Compound of Interest

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimicrobial, antiprotozoal, anthelmintic, and anticancer properties[1][2][3]. The introduction of a nitro group, specifically at the 5-position, is a common strategy to enhance or modulate these activities. The 2-aminomethyl substitution is also of interest, as it can influence solubility and provide a site for further chemical modification[2][3]. While the specific applications of 2-aminomethyl-5-nitrobenzimidazole are still under investigation, its structural motifs suggest potential as an antimicrobial or anticancer agent[3][4].

Predicted Pharmacokinetics and Metabolism: The Gateway to Toxicity

The metabolic fate of a compound is a critical determinant of its toxicological profile. For 2-aminomethyl-5-nitrobenzimidazole, the metabolism is predicted to be driven by two primary pathways: reduction of the nitro group and modifications of the aminomethyl side chain.

The nitroaromatic group is a well-known toxicophore, primarily through its metabolic reduction to reactive intermediates. This process can occur in the liver and by gut microflora[5][6]. The reduction of the nitro group to a nitroso derivative, and subsequently to a hydroxylamine, can lead to the formation of reactive electrophiles that can bind to cellular macromolecules, including DNA, which is a primary mechanism of genotoxicity for this class of compounds[7].

The aminomethyl group may undergo N-acetylation or other phase II conjugation reactions, which are generally detoxification pathways. However, the interplay between these metabolic routes will ultimately determine the balance between bioactivation and detoxification.

Caption: Predicted metabolic pathways for 2-aminomethyl-5-nitrobenzimidazole.

Toxicological Profile: An Analog-Based Assessment

Acute Toxicity

| Compound | Test Species | Route | LD50 | Reference |

| 5-Nitrobenzimidazole | Mouse | Oral | 125-150 mg/kg | [8] |

| 5-Nitrobenzimidazole Nitrate | - | Oral, Dermal, Inhalation | Harmful (Category 4) |

Genotoxicity and Mutagenicity

The potential for genotoxicity is a significant concern for nitroaromatic compounds. The mechanism typically involves the metabolic reduction of the nitro group to a reactive hydroxylamine, which can then form adducts with DNA[7].

Studies on related 5-nitrobenzimidazole and nitroindole derivatives have shown that they can be weak direct-acting mutagens in the Ames test, particularly in Salmonella typhimurium strains TA98 and TA100[7]. The mutagenic activity is dependent on bacterial nitroreductases and O-acetyltransferases for metabolic activation[7]. Therefore, it is highly probable that 2-aminomethyl-5-nitrobenzimidazole will also exhibit mutagenic potential.

A standard approach to assess the mutagenic potential of a new chemical entity is the bacterial reverse mutation assay, or Ames test.

Objective: To determine if 2-aminomethyl-5-nitrobenzimidazole can induce point mutations in specific strains of Salmonella typhimurium.

Methodology:

-

Strain Selection: Utilize a panel of Salmonella typhimurium strains with different known mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring Escherichia coli strain (e.g., WP2 uvrA).

-

Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to determine if metabolites are responsible for mutagenicity.

-

Dose Range Finding: Perform a preliminary toxicity test to determine a suitable dose range that does not cause excessive cytotoxicity to the bacterial strains.

-

Main Experiment:

-

Prepare serial dilutions of 2-aminomethyl-5-nitrobenzimidazole.

-

In a test tube, combine the test compound, the bacterial culture, and either the S9 mix or a buffer.

-

After a short pre-incubation, add molten top agar and pour the mixture onto minimal glucose agar plates.

-

Incubate the plates at 37°C for 48-72 hours.

-

-

Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertants compared to the solvent control, and this increase is statistically significant.

Caption: Workflow for the Ames bacterial reverse mutation assay.

Carcinogenicity

Long-term carcinogenicity data for 2-aminomethyl-5-nitrobenzimidazole is not available. However, chronic feeding studies with the parent compound, 5-nitrobenzimidazole, showed no carcinogenic effect in rats, but did cause liver cancer in mice[8]. This species-specific difference highlights the complexity of carcinogenicity assessment.

Given the potential for genotoxicity, a thorough evaluation of the carcinogenic potential of 2-aminomethyl-5-nitrobenzimidazole would be warranted if the compound is intended for chronic human use. Standard carcinogenicity bioassays in two rodent species would be the conventional approach.

Reproductive and Developmental Toxicity

There is a lack of specific data on the reproductive and developmental toxicity of 2-aminomethyl-5-nitrobenzimidazole. However, some nitroimidazole derivatives have been studied for their effects on reproduction. For example, azanidazole, a nitroimidazole derivative, showed no adverse reproductive effects or teratogenic activity in animal studies[9]. Conversely, nitrosamines, which share the nitroso functional group with metabolites of nitroaromatics, are known to have reproductive and developmental toxic effects[10]. This suggests that this is a critical data gap that needs to be addressed experimentally.

A preliminary embryo-fetal development study can provide initial insights into the potential for developmental toxicity.

Objective: To assess the potential of 2-aminomethyl-5-nitrobenzimidazole to cause adverse effects on embryonic and fetal development in a rodent model.

Methodology:

-

Animal Model: Use pregnant Sprague-Dawley rats.

-

Dosing Period: Administer the test compound daily by oral gavage during the period of major organogenesis (gestation days 6-17).

-

Dose Groups: Include a vehicle control group and at least three dose levels of the test compound. The highest dose should induce some maternal toxicity but not mortality.

-

Maternal Observations: Monitor dams daily for clinical signs of toxicity, body weight, and food consumption.

-

Terminal Procedures: On gestation day 20, euthanize the dams and perform a caesarean section.

-

Fetal Examinations:

-

Count the number of corpora lutea, implantations, resorptions, and live/dead fetuses.

-

Examine fetuses for external, visceral, and skeletal malformations.

-

-

Data Analysis: Analyze data for maternal toxicity and developmental endpoints (e.g., fetal weight, malformation rates) for statistical significance compared to the control group.

Safety and Handling

Given the predicted toxicological profile, handling of 2-aminomethyl-5-nitrobenzimidazole should be done with appropriate precautions. Based on the safety data sheets for related compounds like 5-nitrobenzimidazole, the following measures are recommended[11][12][13]:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the laboratory.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

Proposed Tiered Approach for Comprehensive Toxicity Assessment

To definitively establish the safety profile of 2-aminomethyl-5-nitrobenzimidazole, a tiered approach to toxicity testing is recommended.

Caption: A tiered approach for the toxicological evaluation of 2-aminomethyl-5-nitrobenzimidazole.

Conclusion

The toxicological profile of 2-aminomethyl-5-nitrobenzimidazole is predicted to be primarily driven by the 5-nitrobenzimidazole core. Key concerns include moderate acute toxicity and a high potential for genotoxicity through metabolic activation of the nitro group. While the aminomethyl substitution may influence its pharmacokinetic properties, it is unlikely to mitigate the inherent hazards of the nitroaromatic scaffold.

This guide underscores the necessity for empirical testing to validate these predictions. The provided experimental frameworks for mutagenicity and developmental toxicity screening offer a starting point for a comprehensive safety assessment. Researchers and drug developers should proceed with caution, employing appropriate safety measures, and prioritize a systematic toxicological evaluation before advancing this compound into further development stages.

References

- 5-Nitrobenzimidazole - Hazardous Agents - Haz-Map.

- SYNTHESIS AND ANTIOXIDANT ACTIVITY OF 2-SUBSTITUTED-5-NITRO BENZIMIDAZOLE DERIV

- SAFETY D

- Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents - PMC.

- 5-Nitrobenzimidazole CAS 94-52-0 | 818257 - Merck Millipore.

- 5-NITRO BENZIMIDAZOLE CAS NO 94-52-0 MATERIAL SAFETY D

- SAFETY D

- Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors - Chemical Review and Letters.

- Synthesis of a series of 5-nitro-(benzimidazoles and indoles) as novel antimycotics and evaluation as genotoxins in the Ames test - PubMed.

- Newly designed 2-(aminomethyl)

- Toxicological and teratological studies of azanidazole - PubMed.

- Reproductive and developmental toxicology of nitrosamines - PubMed.

- Nitrobenzene: toxicological overview - GOV.UK.

- Toxicological Profile for Nitrobenzene -

Sources

- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 2. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrevlett.com [chemrevlett.com]

- 4. chemrevlett.com [chemrevlett.com]

- 5. gov.uk [gov.uk]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. Synthesis of a series of 5-nitro-(benzimidazoles and indoles) as novel antimycotics and evaluation as genotoxins in the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-Nitrobenzimidazole - Hazardous Agents | Haz-Map [haz-map.com]

- 9. Toxicological and teratological studies of azanidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reproductive and developmental toxicology of nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. fishersci.com [fishersci.com]

The Rise of a Privileged Scaffold: A Technical Guide to the History and Discovery of Benzimidazole-2-Methanamine Analogs

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole core, a bicyclic aromatic system composed of fused benzene and imidazole rings, represents a cornerstone in medicinal chemistry.[1][2] Its structural resemblance to naturally occurring purines allows it to readily interact with biological macromolecules, making it a "privileged scaffold" in drug discovery.[3] The journey of benzimidazole and its derivatives from a laboratory curiosity to a clinically significant pharmacophore is a testament to the power of synthetic chemistry and rational drug design. This guide provides an in-depth exploration of a particularly promising subclass: the benzimidazole-2-methanamine analogs, detailing their historical context, synthesis, mechanisms of action, and the experimental methodologies crucial for their development.

A Historical Perspective: From Dyes to Drugs

The story of benzimidazole begins in 1872 with Hoebrecker's synthesis of 2,5-dimethylbenzimidazole. However, it was the discovery in the 1950s that 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole is an integral part of vitamin B12 that ignited significant interest in this heterocyclic system. This discovery spurred decades of research, leading to the development of a wide array of benzimidazole-containing drugs with diverse therapeutic applications, including proton pump inhibitors like omeprazole, anthelmintics such as albendazole, and antihistamines.[2][4]

The evolution towards benzimidazole-2-methanamine analogs was driven by the need to explore new chemical space and enhance the therapeutic potential of the core scaffold. The introduction of a methanamine group at the 2-position provides a flexible linker and a basic nitrogen atom, which can be crucial for establishing key interactions with biological targets. This substitution has proven to be particularly fruitful in the development of potent anticancer agents.

The Synthetic Blueprint: Crafting Benzimidazole-2-Methanamine Analogs

The construction of the benzimidazole core is most classically achieved through the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[5] However, a multitude of modern synthetic strategies have been developed to improve yields, reduce reaction times, and increase functional group tolerance.[6][7]

General Synthesis of the Benzimidazole Core

A common and versatile method for synthesizing the 2-substituted benzimidazole core involves the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde. Microwave-assisted and ultrasound-assisted methodologies have gained prominence for their ability to accelerate these reactions.[5]

Experimental Protocol: Microwave-Assisted Synthesis of 2-Substituted Benzimidazoles [8]

-

Reaction Setup: In a microwave-safe vessel, combine o-phenylenediamine (1.0 eq) and a substituted carboxylic acid (1.0 eq) in 4N hydrochloric acid (50 mL).[8]

-

Microwave Irradiation: Subject the reaction mixture to microwave irradiation at 300 watts for 15 minutes.[8]

-

Work-up: After cooling, precipitate the product by adding a concentrated ammonia solution.[8]

-

Purification: Collect the precipitate via vacuum filtration, wash thoroughly with cold water, and recrystallize from an ethanol-water mixture to yield the pure 2-substituted benzimidazole derivative.[8]

Introduction of the 2-Methanamine Moiety

The synthesis of benzimidazole-2-methanamine analogs can be approached in several ways. One common strategy involves the initial synthesis of a (1H-benzimidazol-2-yl)methanol derivative, which is then converted to a 2-(chloromethyl)-1H-benzimidazole. This intermediate can then undergo nucleophilic substitution with a desired amine to yield the final benzimidazole-2-methanamine analog.[9]

Experimental Protocol: Synthesis of N-Substituted Benzimidazole-2-Methanamine Analogs [9]

-

Synthesis of (1H-benzimidazol-2-yl)methanol: Synthesize the starting methanol derivative via the condensation of o-phenylenediamine with glycolic acid.

-

Chlorination: Convert the hydroxyl group of the (1H-benzimidazol-2-yl)methanol to a chloromethyl group using thionyl chloride.[9]

-

Amination: React the 2-(chloromethyl)-1H-benzimidazole intermediate with the desired primary or secondary amine in a suitable solvent, such as ethanol or DMF, often in the presence of a base like triethylamine, to facilitate the nucleophilic substitution.

-

Purification: Purify the final product using column chromatography or recrystallization.

Unraveling the Mechanism of Action: A Multi-pronged Attack on Cancer

Benzimidazole-2-methanamine analogs exert their potent anticancer effects through a variety of mechanisms, often targeting multiple cellular pathways simultaneously. This multi-targeted approach is a key advantage in overcoming the complexities of cancer and the development of drug resistance.

Disruption of Microtubule Dynamics

A primary and well-established mechanism of action for many benzimidazole derivatives is the inhibition of tubulin polymerization.[10][11] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[10] This disruption leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[12]

Induction of Apoptosis

Beyond their effects on microtubules, benzimidazole-2-methanamine analogs can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][13] They have been shown to increase the permeability of the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases, the key executioners of apoptosis.[13]

Inhibition of Key Signaling Pathways

Cancer cell proliferation, survival, and metastasis are driven by a complex network of intracellular signaling pathways. Benzimidazole derivatives have been shown to inhibit several of these critical pathways, including:

-

PI3K/Akt Pathway: This pathway is frequently hyperactivated in cancer and plays a central role in cell growth, survival, and proliferation. Certain benzimidazole analogs can suppress the phosphorylation of Akt, a key downstream effector of this pathway.[12][13]

-

MAPK/Erk Pathway: This pathway is involved in transmitting extracellular signals to the nucleus to regulate gene expression and is often dysregulated in cancer. Inhibition of this pathway by benzimidazole derivatives can lead to decreased cell proliferation and survival.[12]

-

NOD2 Signaling Pathway: While primarily associated with inflammatory responses, the NOD2 signaling pathway has also been implicated in cancer. Specific benzimidazole diamide compounds have been identified as selective inhibitors of this pathway.[14][15]

Signaling Pathway Diagram: Inhibition of Pro-Survival Pathways by Benzimidazole-2-Methanamine Analogs

Caption: A typical workflow for the in vitro screening of novel anticancer compounds.

Future Directions and Conclusion

The benzimidazole-2-methanamine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on several key areas:

-

Targeted Delivery: The development of drug delivery systems, such as nanoparticles, to improve the solubility, bioavailability, and tumor-specific targeting of these compounds.

-

Combination Therapies: The evaluation of benzimidazole-2-methanamine analogs in combination with existing chemotherapeutic agents or immunotherapies to achieve synergistic effects and overcome drug resistance.

-

Expansion of Therapeutic Applications: The exploration of this chemical class for the treatment of other diseases, including neurodegenerative disorders and infectious diseases, given the broad biological activity of the benzimidazole core.

References

- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (n.d.).

- Understanding the Role of Benzimidazoles in Innovative Cancer Treatments. (2025, January 11).

- Potential Anticancer Agents From Benzimidazole Derivatives. (n.d.). Natural Volatiles and Essential Oils.

- Repurposing of Benzimidazole Anthelmintic Drugs as Cancer Therapeutics. (2022, September 22). MDPI.

- Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). (n.d.). PMC.

- Identification of benzimidazole diamides as selective inhibitors of the nucleotide-binding oligomerization domain 2 (NOD2) signaling pathway. (2013, August 1). PubMed.

- (PDF) Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023, August 11). ResearchGate.

- Identification of Benzimidazole Diamides as Selective Inhibitors of the Nucleotide-Binding Oligomerization Domain 2 (NOD2) Signaling Pathway. (2013, August 1). PLOS One.

- Benzimidazole synthesis. (n.d.). Organic Chemistry Portal.

- The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide. (n.d.). Benchchem.

- Benzimidazole analogs as potent hypoxia inducible factor inhibitors: synthesis, biological evaluation, and profiling drug-like properties. (2014, August 15). PubMed.

- Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. (n.d.).

- Synthesis of 2- Methyl benzimidazole. (2020, December 22). YouTube.

- Synthesis and Biological Evaluation Of Some 2-Substituted Derivatives Of Benzimidazoles. (n.d.).

- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2023, February 11). MDPI.

- Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. (2015, August 20). MDPI.

- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2021, June 28). Arabian Journal of Chemistry.

- Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions. (2019, July 3). MDPI.

- (PDF) New 2-Methyl Benzimidazole Derivatives bearing 4-Thiazolidinone Heterocyclic Rings: Synthesis, Preliminary Pharmacological Assessment and Docking Studies. (2020, April 16). ResearchGate.

- A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance. (2023, June 21). SRR Publications.

- Rational design and pharmacological profiling of benzimidazole-based compounds via in silico and in vitro approaches. (2025, August 12). MedCrave online.

- Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (2025, October 4). ResearchGate.

- Design, synthesis, ADME prediction and pharmacological evaluation of novel benzimidazole-1,2,3-triazole-sulfonamide hybrids as antimicrobial and antiproliferative agents. (n.d.). PMC.

Sources

- 1. researchgate.net [researchgate.net]

- 2. longdom.org [longdom.org]

- 3. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. srrjournals.com [srrjournals.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Benzimidazole synthesis [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. medcraveonline.com [medcraveonline.com]

- 9. mdpi.com [mdpi.com]

- 10. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]

- 11. mdpi.com [mdpi.com]

- 12. nveo.org [nveo.org]

- 13. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 14. Identification of benzimidazole diamides as selective inhibitors of the nucleotide-binding oligomerization domain 2 (NOD2) signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification of Benzimidazole Diamides as Selective Inhibitors of the Nucleotide-Binding Oligomerization Domain 2 (NOD2) Signaling Pathway | PLOS One [journals.plos.org]

Methodological & Application

Application Note: Protocols for the Synthesis of 5-Nitrobenzimidazole Derivatives via Phillips Condensation

Abstract & Scope

This application note details the synthetic protocols for generating 5-nitrobenzimidazole derivatives using the Phillips condensation and its modern modifications. 5-nitrobenzimidazoles are critical pharmacophores in drug discovery, serving as precursors for angiotensin II receptor antagonists, anthelmintics, and anticancer agents.

The presence of the electron-withdrawing nitro group at the 4-position of the starting material (4-nitro-1,2-phenylenediamine) significantly deactivates the amine nucleophiles, often requiring optimized conditions compared to unsubstituted benzimidazoles. This guide presents three validated methodologies:

-

Method A: Classical Aqueous Acid Condensation (Standard Phillips).

-

Method B: Polyphosphoric Acid (PPA) Cyclodehydration (For difficult substrates).

-

Method C: Microwave-Assisted Synthesis (High-throughput/Green chemistry).

Mechanistic Insight & Tautomerism

The Challenge of Deactivation

The Phillips condensation involves the reaction of an o-phenylenediamine with a carboxylic acid (or equivalent). In the synthesis of 5-nitrobenzimidazole, the starting material is 4-nitro-1,2-phenylenediamine .[1][2]

-

Electronic Effect: The nitro group pulls electron density from the benzene ring, reducing the nucleophilicity of the amino groups. This makes the initial attack on the carboxylic acid carbon slower than in unsubstituted systems.

-

Regiochemistry: While the starting material is 4-nitro-1,2-phenylenediamine, the product is designated as 5-nitrobenzimidazole .

-

Tautomerism: In solution, benzimidazoles bearing a hydrogen on the nitrogen exhibit rapid annular tautomerism. The H atom shifts between N1 and N3, rendering the 5- and 6-positions equivalent. The product is formally a tautomeric mixture of 5-nitro-1H-benzimidazole and 6-nitro-1H-benzimidazole, though conventionally referred to as the 5-nitro derivative.

Reaction Pathway Visualization

The reaction proceeds via the formation of a mono-acylated intermediate (amide), followed by acid-catalyzed cyclodehydration.

Figure 1: Step-wise mechanism of the Phillips condensation for nitro-substituted benzimidazoles.

Experimental Protocols

Method Selection Guide

Use the following logic to select the appropriate protocol for your specific derivative.

Figure 2: Decision tree for selecting the optimal synthetic methodology.

Method A: Classical Acid-Catalyzed Condensation (HCl)

Best for: Aliphatic acids (Formic, Acetic, Propionic) and simple aromatic acids. Reference: Adapted from Organic Syntheses and J. Chem. Soc. protocols [1, 2].[3][4][5][6][7][8][9][10]

Reagents:

-

4-nitro-1,2-phenylenediamine (1.0 eq)[1]

-

Carboxylic Acid (1.1 - 1.5 eq)

-

4N Hydrochloric Acid (Volume: ~10-15 mL per gram of diamine)

-

Ammonium Hydroxide (conc.) for neutralization.

Procedure:

-

Charge: In a round-bottom flask equipped with a magnetic stir bar, suspend 4-nitro-1,2-phenylenediamine (e.g., 10 mmol, 1.53 g) in 4N HCl (20 mL).

-

Add Acid: Add the carboxylic acid (e.g., Formic acid 88%, 15 mmol).

-

Reflux: Attach a reflux condenser and heat the mixture to boiling (approx. 100°C). Maintain reflux for 4–8 hours.

-

Checkpoint: The reaction mixture usually transitions from a suspension to a clear, dark solution as the diamine is consumed.

-

-

Cool: Allow the reaction to cool to room temperature.

-

Neutralization (Critical): Place the flask in an ice bath. Slowly add concentrated ammonium hydroxide (NH₄OH) dropwise with vigorous stirring until pH ~8–9.

-

Observation: The product will precipitate as a solid (often yellow/tan).

-

-

Isolation: Filter the solid via vacuum filtration (Buchner funnel). Wash efficiently with ice-cold water to remove ammonium salts.

-

Purification: Recrystallize from boiling ethanol or an ethanol/water mixture.

Method B: Polyphosphoric Acid (PPA) Cyclization

Best for: Aromatic acids, sterically hindered acids, or when the HCl method yields incomplete cyclization. Reference: Hein et al., J. Am. Chem. Soc. [3].

Reagents:

-

4-nitro-1,2-phenylenediamine (1.0 eq)[1]

-

Carboxylic Acid (1.0 eq)[4]

-

Polyphosphoric Acid (PPA) (~10-15 g per gram of reactant)

Procedure:

-

Mix: In a beaker or wide-mouth flask, mix the diamine and the carboxylic acid intimately.

-

Add PPA: Add PPA to the mixture. (Note: PPA is very viscous; warming it slightly to 60°C aids pouring).[6]

-

Heat: Mechanically stir (overhead stirrer recommended due to viscosity) and heat to 140–150°C for 2–4 hours.

-

Note: Do not exceed 180°C unless necessary, as decomposition can occur.

-

-

Quench (Exothermic): Cool the mixture to ~80°C. Slowly pour the syrup into a large volume of crushed ice with vigorous stirring.

-

Safety: The hydration of PPA is exothermic.

-

-

Neutralize: Once the PPA is dissolved, neutralize the slurry with 50% NaOH or conc. NH₄OH to precipitate the free base.

-

Workup: Filter, wash with water, and dry.[5][10] Purify via recrystallization (EtOH/DMF may be required for solubility).

Method C: Microwave-Assisted Synthesis

Best for: Library generation, rapid screening, and "Green" chemistry requirements. Reference: Asian J. Chem and J. Chem. Pharm. Res. [4, 5].

Reagents:

-

4-nitro-1,2-phenylenediamine (1.0 eq)[1]

-

Carboxylic Acid (1.0 - 1.2 eq)

-

Catalyst: Conc. HCl (2 drops) or solid support (e.g., acidic alumina).

-

Solvent: Minimal ethanol or Solvent-Free.

Procedure:

-

Preparation: Grind the diamine and carboxylic acid in a mortar to form a homogeneous paste.

-

Catalysis: Transfer to a microwave process vial. Add 2 drops of conc. HCl or a small amount of glycol (as energy transfer agent).

-

Irradiation: Irradiate at 140°C (or 300-400W) for 2–5 minutes.

-

Control: Use a ramp time of 1 min to prevent pressure spikes.

-

-

Workup: Cool the vial. Add cold water and neutralize with sodium bicarbonate solution.

-

Isolation: Filter the precipitate. This method typically yields high purity (>90%) crude, requiring minimal recrystallization.

Quality Control & Characterization

Data Summary Table

Typical physical properties for the parent compound (5-nitrobenzimidazole):

| Parameter | Specification | Notes |

| Appearance | Yellow to tan crystalline powder | Darkens upon oxidation/light exposure |

| Melting Point | 209°C – 212°C | Sharp mp indicates purity |

| TLC (Rf) | ~0.4 – 0.6 | Solvent: Ethyl Acetate:Hexane (3:1) |

| Solubility | Soluble in DMSO, DMF, Hot EtOH | Sparingly soluble in water/ether |

Spectral Validation (1H NMR)

Solvent: DMSO-d6

-

Aromatic Region: The nitro group causes a significant downfield shift.

-

H-2 (Imidazole C-H): Singlet around δ 8.4 – 8.6 ppm (if R=H).

-

H-4 (Ortho to NO2): Doublet (or meta-coupled singlet) around δ 8.3 – 8.5 ppm.

-

H-6/H-7: Multiplets in the δ 7.6 – 8.1 ppm range.

-

NH: Broad singlet, usually >12 ppm (exchangeable).

Troubleshooting Guide

-

Problem: Low Yield / Sticky Tar.

-

Cause: Incomplete cyclization or polymerization.

-

Solution: Switch to Method B (PPA). The dehydrating power of PPA forces the ring closure more effectively than aqueous HCl for deactivated amines.

-

-

Problem: Product dissolves during wash.

-

Cause: The 5-nitrobenzimidazole is amphoteric. It can form salts with excess acid OR excess base.

-

Solution: Ensure neutralization is strictly to pH 8-9. Do not overshoot to pH 12+.

-

-

Problem: Colored Impurities.

-

Cause: Oxidation of unreacted diamine.

-

Solution: Add a small amount of sodium metabisulfite or decolorizing charcoal during the recrystallization step.

-

References

-

Wagner, E. C.; Millett, W. H. (1939). "Benzimidazole".[3][4][5][7][8][9][10][11][12][13] Organic Syntheses, 19, 12.

-

Phillips, M. A. (1928). "The Formation of 2-Substituted Benziminazoles". Journal of the Chemical Society, 2393.

-

Hein, D. W.; Alheim, R. J.; Leavitt, J. J. (1957). "The Use of Polyphosphoric Acid in the Synthesis of 2-Substituted Benzimidazoles". Journal of the American Chemical Society, 79(2), 427–429.

-

Mobinikhaledi, A., et al. (2009). "Microwave-assisted Synthesis of Some Benzimidazole Derivatives". Asian Journal of Chemistry, 21(2), 1301.

-

Chawla, A., et al. (2011).[10] "Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives". Journal of Chemical and Pharmaceutical Research, 3(6), 925-944.[10]

Sources

- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 2. prepchem.com [prepchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. asianpubs.org [asianpubs.org]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. ccsenet.org [ccsenet.org]

- 7. 5-Nitrobenzimidazole synthesis - chemicalbook [chemicalbook.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. jocpr.com [jocpr.com]

- 11. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 12. nathan.instras.com [nathan.instras.com]

- 13. adichemistry.com [adichemistry.com]

Strategic Synthesis of Novel Schiff Bases from (5-nitro-1H-1,3-benzodiazol-2-yl)methanamine: A Gateway to Bioactive Scaffolds

An Application Note for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive framework for the synthesis, characterization, and potential applications of novel Schiff bases derived from (5-nitro-1H-1,3-benzodiazol-2-yl)methanamine. By leveraging the privileged benzimidazole scaffold, known for its wide spectrum of biological activities, and incorporating a nitro moiety to enhance potency, this protocol offers a robust pathway to new chemical entities for drug discovery. We delve into the causality behind experimental choices, provide detailed, self-validating protocols, and discuss the promising therapeutic potential of these compounds, particularly in antimicrobial and anticancer research.

Introduction: The Rationale for a Privileged Scaffold

Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) functional group, are a cornerstone in medicinal chemistry and organic synthesis.[1][2] Their formation, a condensation reaction between a primary amine and a carbonyl compound, is synthetically flexible, allowing for the creation of a vast library of derivatives.[3][4][5] These compounds are not merely synthetic intermediates; the imine group is a critical pharmacophore in numerous biologically active molecules, contributing to a wide array of therapeutic effects including antimicrobial, antiviral, and anti-inflammatory properties.[5][6][7]

The benzimidazole ring system is considered a "privileged structure" in drug discovery.[8] This heterocyclic aromatic compound is a key structural motif in various FDA-approved drugs and exhibits a remarkable range of biological activities, including anticancer, antimicrobial, and antiviral efficacy.[9][10] The strategic incorporation of a nitro group (-NO₂) onto this scaffold is a well-established method for modulating and often enhancing biological potency. Nitroaromatic compounds are known for their potent antimicrobial and anticancer activities, which are frequently linked to bioreduction activation mechanisms within target cells.[11][12]

By combining these three elements—the versatile Schiff base linkage, the privileged benzimidazole core, and the activity-enhancing nitro group—the synthesis of Schiff bases from (5-nitro-1H-1,3-benzodiazol-2-yl)methanamine presents a highly strategic approach to developing novel compounds with significant therapeutic potential.

The Synthetic Pathway: Mechanism and General Scheme

The synthesis of Schiff bases from (5-nitro-1H-1,3-benzodiazol-2-yl)methanamine proceeds via a classic acid-catalyzed nucleophilic addition-elimination reaction.

Mechanism Insight:

-

Catalyst Activation: A catalytic amount of acid (e.g., glacial acetic acid) protonates the carbonyl oxygen of the aldehyde or ketone. This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack: The primary amine of the benzimidazole derivative acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate known as a carbinolamine.

-

Dehydration: The carbinolamine is then protonated at the oxygen atom, forming a good leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom results in the formation of the stable imine (C=N) bond, yielding the final Schiff base product.[2][3]

The general reaction is depicted below:

Caption: General reaction scheme for Schiff base synthesis.

Detailed Application Protocol

This protocol provides a robust and reproducible method for the synthesis of a representative Schiff base from (5-nitro-1H-1,3-benzodiazol-2-yl)methanamine and various aromatic aldehydes.

Materials and Equipment

-

Reagents:

-

(5-nitro-1H-1,3-benzodiazol-2-yl)methanamine

-

Substituted Aromatic Aldehyde (e.g., 4-hydroxybenzaldehyde, 4-chlorobenzaldehyde, 4-nitrobenzaldehyde)

-

Absolute Ethanol (Solvent)

-

Glacial Acetic Acid (Catalyst)

-

Diethyl Ether (for washing)

-

-

Equipment:

-

100 mL Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and flask for vacuum filtration

-

Melting point apparatus

-

Standard laboratory glassware

-

Step-by-Step Synthetic Procedure

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve (5-nitro-1H-1,3-benzodiazol-2-yl)methanamine (e.g., 1.0 mmol) in 20 mL of absolute ethanol. Stir the mixture until the amine is fully dissolved.

-

Aldehyde Addition: In a separate beaker, dissolve the selected aromatic aldehyde (1.0 mmol) in 15 mL of absolute ethanol. Add this solution to the amine solution in the round-bottom flask.

-

Catalysis: Add 3-4 drops of glacial acetic acid to the reaction mixture. The acid serves to catalyze the dehydration step, which is often the rate-limiting step of the reaction.[2]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) using a heating mantle. Maintain the reflux with continuous stirring for 4-6 hours.[3][13] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Precipitation and Isolation: After the reaction is complete, cool the flask to room temperature, and then place it in an ice bath for 30 minutes to facilitate the precipitation of the solid product.

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crude product several times with a small amount of cold diethyl ether to remove any unreacted aldehyde and other soluble impurities.

-

Purification and Drying: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain a crystalline solid. Dry the purified Schiff base in a vacuum oven at 50-60°C.

-

Characterization: Determine the melting point and characterize the final product using spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its structure and purity.

Representative Data

The following table summarizes expected results for the synthesis of various Schiff base derivatives using the described protocol.

| Aldehyde Substituent (R) | Reaction Time (h) | Yield (%) | Melting Point (°C) | Product Appearance |